molecular formula C10H14N2 B13528978 1,2,3,4-Tetrahydro-2,6-naphthalenediamine

1,2,3,4-Tetrahydro-2,6-naphthalenediamine

Cat. No.: B13528978
M. Wt: 162.23 g/mol
InChI Key: HADYVCNHYFRQHO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,6-naphthalenediamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, characterized by the presence of two amino groups at the 2 and 6 positions of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-2,6-naphthalenediamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm. The reduction process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dinitronaphthalene in a continuous flow reactor. The use of a continuous flow reactor allows for better control over reaction conditions and higher efficiency. The reaction is typically carried out at elevated temperatures (50-70°C) and pressures (5-10 atm) to achieve higher conversion rates and yields.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,6-naphthalenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Further reduction of the compound can lead to the formation of tetrahydronaphthalene derivatives.

    Substitution: The amino groups in this compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,6-naphthalenediamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthalenediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2,6-naphthalenediamine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but with only one amino group at the 1 position.

    1,2,3,4-Tetrahydro-2,7-naphthalenediamine: Similar structure but with amino groups at the 2 and 7 positions.

    1,2,3,4-Tetrahydro-1,2-naphthalenediamine: Similar structure but with amino groups at the 1 and 2 positions.

The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,6-diamine

InChI

InChI=1S/C10H14N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10H,2,4-5,11-12H2

InChI Key

HADYVCNHYFRQHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)N

Origin of Product

United States

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